2-(beta-D-Galactosidoxy)naphthol AS-LC
CAS No.: 94123-05-4
Cat. No.: VC3727205
Molecular Formula: C25H26ClNO9
Molecular Weight: 519.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94123-05-4 |
|---|---|
| Molecular Formula | C25H26ClNO9 |
| Molecular Weight | 519.9 g/mol |
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32) |
| Standard InChI Key | UJPWFVGXQNDAFV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl |
Introduction
Chemical Properties and Identification
2-(beta-D-Galactosidoxy)naphthol AS-LC, also known as Naphthol AS-LC beta-D-galactoside, is a specialized biochemical reagent with distinct chemical properties. Its structure combines a naphthol base with a beta-D-galactose sugar moiety connected through a glycosidic linkage.
Basic Chemical Information
The compound is precisely identified through several chemical parameters that establish its unique molecular identity. The following table summarizes the key chemical properties of 2-(beta-D-Galactosidoxy)naphthol AS-LC:
| Property | Value |
|---|---|
| CAS Number | 94123-05-4 |
| Molecular Formula | C25H26ClNO9 |
| Molecular Weight | 519.9 g/mol |
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |
| Standard InChIKey | UJPWFVGXQNDAFV-UHFFFAOYSA-N |
The molecular structure features a naphthol core with a beta-D-galactose sugar attached through a glycosidic bond, along with additional functional groups that contribute to its specialized biochemical activity. This detailed chemical identification is crucial for researchers to ensure they are working with the correct compound in their experimental protocols.
Synthesis and Structural Characterization
The preparation of 2-(beta-D-Galactosidoxy)naphthol AS-LC involves specific chemical reactions under controlled conditions to ensure high purity and consistent performance in biochemical applications.
Synthesis Methods
The synthesis of 2-(beta-D-Galactosidoxy)naphthol AS-LC primarily involves the reaction between 2-naphthol and beta-D-galactose under carefully controlled conditions. This glycosidation reaction requires precise temperature control and catalysis to ensure the correct formation of the beta-glycosidic linkage.
The reaction specificity is crucial as it determines the stereochemistry of the glycosidic bond, which in turn affects the compound's ability to serve as a substrate for galactosidase enzymes. The beta configuration is particularly important as it mimics natural substrates recognized by the target enzymes in biochemical assays.
Structural Confirmation
Structural confirmation of 2-(beta-D-Galactosidoxy)naphthol AS-LC typically employs multiple analytical techniques. While the search results don't provide specific spectral data for this compound, similar glycosides are commonly characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the beta configuration at the anomeric position
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Mass spectrometry to verify the molecular weight and fragmentation pattern
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Infrared spectroscopy to identify characteristic functional groups
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High-Performance Liquid Chromatography (HPLC) to assess purity
For related naphthyl glycosides, the beta configuration at the anomeric position is typically established based on the coupling constant between H-1 and H-2, with a J value indicative of the trans orientation of these hydrogens .
Mechanism of Action
The biochemical utility of 2-(beta-D-Galactosidoxy)naphthol AS-LC stems from its specific interaction with galactosidase enzymes and the subsequent color-producing reaction that enables detection and quantification.
Enzymatic Hydrolysis
The primary mechanism of action involves the selective hydrolysis of the glycosidic bond by galactosidase enzymes. When 2-(beta-D-Galactosidoxy)naphthol AS-LC encounters a galactosidase enzyme, the enzyme cleaves the glycosidic bond between the galactose moiety and the naphthol component.
This hydrolysis reaction is highly specific, as the enzyme recognizes the beta-D-galactose structure. The reaction proceeds through the following steps:
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Binding of the galactose portion to the enzyme active site
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Nucleophilic attack at the anomeric carbon
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Cleavage of the glycosidic bond
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Release of free naphthol and galactose
The specificity of this reaction makes 2-(beta-D-Galactosidoxy)naphthol AS-LC valuable for detecting and measuring galactosidase activity in various biological samples.
Chromogenic Response
Following enzymatic hydrolysis, the released naphthol component undergoes further reactions that lead to the formation of a chromogenic product. This color change provides a visual or spectrophotometric means of detecting enzyme activity.
The intensity of the color produced is proportional to the amount of enzyme activity, allowing for quantitative assessment in biochemical assays. This colorimetric property is fundamental to the compound's utility in research and diagnostic applications, providing a convenient and sensitive method for enzyme detection without requiring specialized equipment.
Applications in Research and Diagnostics
2-(beta-D-Galactosidoxy)naphthol AS-LC has found significant utility in various scientific fields, particularly in biochemical research and diagnostic applications.
Biochemical Assays
In biochemical research, 2-(beta-D-Galactosidoxy)naphthol AS-LC serves as a valuable tool for studying enzyme kinetics and activity. Its selective interaction with galactosidase enzymes makes it particularly useful for:
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Measuring enzyme activity in purified samples
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Studying enzyme inhibition mechanisms
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Investigating enzyme structure-function relationships
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Screening potential enzyme inhibitors or activators
These applications rely on the compound's ability to produce a measurable chromogenic response upon enzymatic cleavage, allowing researchers to quantify enzyme activity under various experimental conditions.
Diagnostic Applications
The compound's specific interaction with galactosidase enzymes also makes it valuable in diagnostic settings, where it can be used to:
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Detect microbial galactosidase activity in clinical samples
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Identify bacterial strains based on their enzyme profiles
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Monitor gene expression in systems using galactosidase as a reporter
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Detect specific cell types or cellular processes associated with galactosidase activity
In these applications, 2-(beta-D-Galactosidoxy)naphthol AS-LC provides a reliable and sensitive method for detecting enzymatic activity, contributing to both research discoveries and clinical diagnostics.
Comparative Analysis
Examining 2-(beta-D-Galactosidoxy)naphthol AS-LC in context with related compounds provides insight into structure-activity relationships and application-specific advantages.
Comparison with Related Compounds
2-(beta-D-Galactosidoxy)naphthol AS-LC shares structural elements with other naphthol derivatives but has distinct properties due to its specific glycosidic linkage. A comparison with Naphthol AS-LC (without the galactose moiety) highlights these differences:
| Property | 2-(beta-D-Galactosidoxy)naphthol AS-LC | Naphthol AS-LC |
|---|---|---|
| Molecular Formula | C25H26ClNO9 | C19H16ClNO4 |
| Molecular Weight | 519.9 g/mol | 357.79 g/mol |
| Primary Function | Galactosidase substrate | Dye coupling component |
| Solubility | Not specified in search results | Slightly soluble in chloroform and DMSO |
| Main Application | Enzyme activity detection | Dyeing fabrics, inkjet printing |
The addition of the beta-D-galactose moiety transforms the compound from a general dye coupling component to a specific enzyme substrate, dramatically changing its biochemical utility .
Structure-Activity Relationships
The specific structural features of 2-(beta-D-Galactosidoxy)naphthol AS-LC contribute directly to its functionality:
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The beta configuration at the glycosidic linkage is crucial for recognition by galactosidase enzymes
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The naphthol component provides the chromogenic property upon release
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The chloro and methoxy substituents may influence solubility and spectral properties
Similar structure-activity relationships have been observed with other glycosides. For example, research with 2-naphthyl beta-D-GlcNAc has shown that the presence of a naphthyl aglycon can significantly alter how a compound interacts with glycosyltransferase enzymes, sometimes converting what would be an inhibitor into a substrate depending on assay conditions .
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